4-Ethyl-2-imidazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPOVKMGAUDNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432772 | |
| Record name | 4-Ethyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168092-04-4 | |
| Record name | 4-Ethyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Stereochemical Control:a Primary Area for Future Research is the Development and Optimization of Stereoselective Synthetic Routes to Obtain Enantiomerically Pure R and S 4 Ethyl 2 Imidazolidinone. This Would Be a Critical First Step, As the Chirality at the C4 Position is Expected to Be a Key Determinant of Its Function, Particularly in Asymmetric Catalysis.
Asymmetric Synthesis: Investigation into the use of chiral starting materials or chiral catalysts for the synthesis of optically pure 4-Ethyl-2-imidazolidinone.
Chiral Auxiliary Performance: A systematic evaluation of enantiopure this compound as a chiral auxiliary in a range of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgontosight.ai The efficiency and diastereoselectivity could be compared with existing, more sterically hindered auxiliaries like the 4-isopropyl derivatives. researchgate.net
Catalytic Applications:beyond Its Role As a Stoichiometric Chiral Auxiliary, 4 Ethyl 2 Imidazolidinone Could Be Explored As a Precursor to Organocatalysts.
Organocatalyst Development: Derivatization of the nitrogen atoms of 4-Ethyl-2-imidazolidinone to create novel catalysts, similar to the well-established MacMillan catalysts, for asymmetric reactions. ontosight.ai The electronic and steric influence of the 4-ethyl group on the catalytic activity and enantioselectivity would be of significant interest.
Prebiotic Chemistry: Exploring the potential of this compound and its thioxo-analogue as organocatalysts in prebiotic chemical reactions, building on research that has demonstrated the catalytic activity of related imidazolidine-4-thiones. uni-muenchen.de
Medicinal Chemistry and Biological Activity:a Major Focus of Future Research Should Be the Synthesis and Biological Evaluation of a Library of Compounds Derived from 4 Ethyl 2 Imidazolidinone.
Pharmacophore Scaffolding: Using 4-Ethyl-2-imidazolidinone as a central scaffold to design and synthesize novel derivatives for screening against a variety of biological targets. maynoothuniversity.ie Based on the activities of related compounds, promising areas include:
Anticancer Agents: Investigating derivatives for their cytotoxic effects on various cancer cell lines. scite.aimdpi.com
Antimicrobial Agents: Screening for activity against pathogenic bacteria and fungi. researchgate.net
Enzyme Inhibitors: Designing inhibitors for enzymes such as COX-2 or various proteases, where the imidazolidinone ring can act as a key interacting moiety. najah.eduresearchgate.net
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the N1 and N3 positions of the this compound ring, in combination with the stereochemistry at C4, affect biological activity. This would provide valuable insights for the rational design of more potent and selective therapeutic agents.
Materials Science:the Properties of the 2 Imidazolidinone Ring Suggest Potential Applications in Materials Science That Could Be Explored for the 4 Ethyl Derivative.
Polymer Chemistry: Investigating the incorporation of 4-Ethyl-2-imidazolidinone as a monomer or a modifying agent in the synthesis of novel polymers. The nitrogen-containing heterocyclic ring could enhance properties such as thermal stability, chemical resistance, or the ability to coordinate with metals.
Corrosion Inhibitors: Evaluating the potential of this compound and its derivatives to act as corrosion inhibitors for metal surfaces, a known application for some imidazolidinone-based compounds.
The following table summarizes the key research findings on related imidazolidinone compounds that inform the potential future research directions for this compound.
| Compound Class/Derivative | Key Research Finding/Application | Potential Future Direction for this compound | Reference(s) |
| Chiral 2-Imidazolidinones | Used as effective chiral auxiliaries in asymmetric synthesis. | Evaluate as a chiral auxiliary for stereoselective reactions. | chim.itresearchgate.netbeilstein-journals.org |
| Substituted 2-Imidazolidinones | Serve as scaffolds for potent and selective bioactive molecules (e.g., anticancer, anti-inflammatory, CNS agents). | Synthesize and screen derivatives for a range of biological activities. | najah.edumdpi.comresearchgate.netnih.gov |
| MacMillan Catalysts | Imidazolidinone-based organocatalysts for asymmetric reactions. | Develop novel organocatalysts derived from this compound. | ontosight.ai |
| Imidazolidine-4-thiones | Show promise as prebiotic organocatalysts. | Investigate catalytic potential in prebiotic synthesis models. | uni-muenchen.de |
| General 2-Imidazolidinones | Used as intermediates in the synthesis of polymers and as corrosion inhibitors. | Explore applications in materials science, including polymer synthesis and corrosion inhibition. |
Derivatization and Functionalization Strategies for the 4 Ethyl 2 Imidazolidinone Core
N-Alkylation and N-Acylation Reactions on the Imidazolidinone Nitrogen Atoms
The nitrogen atoms of the imidazolidinone ring are primary sites for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in building molecular diversity and are widely employed in the synthesis of chiral auxiliaries and pharmacologically active compounds.
N-Alkylation: This process typically involves the deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent. The choice of solvent and base can significantly influence the reaction's efficiency. For instance, in the synthesis of the antipsychotic drug Sertindole, which contains a 1-substituted-2-imidazolidinone moiety, N-alkylation is a key step. Studies have shown that basic ionic liquids like [bmin]OH can serve as highly effective reaction media, providing superior yields compared to conventional organic solvents. researchgate.net The reaction of N-(2,2-dialkoxyethyl) ureas can also lead to N-substituted imidazolidinones. nih.gov Furthermore, oxidative N-dealkylation processes have been observed in metabolic pathways, highlighting the dynamic nature of N-alkyl substituents on this core structure. nih.gov A specific metabolite of lidocaine (B1675312) has been identified as N(1)-ethyl-2-methyl-N(3)-(2,6-dimethylphenyl)-4-imidazolidinone, an N-ethyl substituted derivative. nih.govnih.gov
N-Acylation: The introduction of acyl groups onto the imidazolidinone nitrogen atoms is another common strategy, particularly in the field of asymmetric synthesis. Polystyrene-supported 2-imidazolidinone chiral auxiliaries can be readily N-acylated. beilstein-journals.orgbeilstein-journals.org A typical procedure involves dissolving the supported imidazolidinone in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a strong base such as potassium tert-butoxide (t-BuOK) and the corresponding acyl chloride. beilstein-journals.org This reaction attaches the acyl group, which is essential for the subsequent diastereoselective reactions where the imidazolidinone auxiliary directs the stereochemical outcome. beilstein-journals.org
| Solvent | Yield (%) | Notes |
|---|---|---|
| [bmin]OH | 90.2 | Basic ionic liquid; most efficient medium. |
| DMF | 81.5 | Dimethylformamide, a common polar aprotic solvent. |
| DMSO | 75.3 | Dimethyl sulfoxide, another polar aprotic solvent. |
| Toluene | 35.7 | Non-polar aromatic solvent; lower yield. |
Introduction of Substituents at the 4- and 5-Positions of the Imidazolidinone Ring
Functionalization at the C4 and C5 carbon atoms of the imidazolidinone ring is a key strategy for creating structurally diverse derivatives, often with specific stereochemistry. These positions are typically substituted during the ring's formation rather than by post-cyclization modification.
The synthesis of 4-substituted imidazolidin-2-ones can be achieved with high regioselectivity through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov This method provides direct access to compounds with aryl or heteroaryl groups at the C4 position. nih.gov
Substituents at the C5 position are commonly introduced by using substituted α-amino amides as precursors. For example, imidazolidin-4-ones are readily prepared by the condensation of α-amino acid amides (like glycinamide, alaninamide, or phenylalaninamide) with carbonyl compounds. researchgate.net This cyclocondensation reaction directly installs the side chain of the amino acid at the C5 position of the resulting imidazolidin-4-one (B167674) ring. researchgate.net Similarly, indole (B1671886) derivatives featuring a 4-imidazolidinone ring have been synthesized by reacting Schiff bases with glycine (B1666218) in tetrahydrofuran (THF), which introduces functionality at the 5-position. ajchem-a.com The structure of 2-imidazolidinone, 4-ethyl-4-methyl-5-thioxo- demonstrates substitution at the C4 position with two different alkyl groups.
The positioning of these substituents is critical as it can profoundly influence the molecule's conformation and biological activity. For example, the placement of substituents on 4-imidazolidinones has been shown to enhance binding to enzymatic targets due to increased conformational rigidity.
Formation of Thioxo and Other Heteroatom-Containing Imidazolidinone Derivatives
Replacing the carbonyl oxygen at the C2 (or C5) position with a sulfur atom to form a thioxo derivative is a significant modification that alters the electronic properties and hydrogen-bonding capabilities of the imidazolidinone core. These 2-thioxo-4-imidazolidinones are synthetic precursors for a wide range of heterocyclic compounds with notable biological activities. ekb.egekb.eg
Several synthetic routes exist for these derivatives. A common method involves the reaction of diamines or related precursors with carbon disulfide or isothiocyanates. ontosight.airesearchgate.net For example, 2-Imidazolidinone, 4-ethyl-4-methyl-5-thioxo- can be synthesized through the reaction of ethylamine, formaldehyde, and carbon disulfide. Another robust, two-step synthesis for novel 2-thioxo-4-imidazolidinone derivatives involves an initial Michael addition of a phenyl hydrazide to an N-substituted maleimide, followed by a cyclization reaction with an isothiocyanate (e.g., cyclohexyl isothiocyanate) in the presence of an acid catalyst. ekb.egekb.egresearchgate.net
The synthesis of 3-amino-2-thioxo-imidazolidin-4-one derivatives has also been reported via the cyclization of thiosemicarbazones with ethyl chloroacetate (B1199739) and fused sodium acetate. researchgate.net Beyond sulfur, other heteroatoms can be introduced. The synthesis of 2-imidazolidinones can be achieved using reagents like carbonyl selenide (B1212193) to produce seleno-derivatives, although thioxo-derivatives are more common. researchgate.net These thioxo-analogs, such as 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide, often serve as scaffolds in medicinal chemistry. vulcanchem.com
| Derivative Type | Key Reagents | Description | Reference |
|---|---|---|---|
| 2-Thioxo-4-imidazolidinones | Phenyl hydrazide, N-substituted maleimide, Isothiocyanate | Two-step synthesis involving Michael addition and cyclization. | researchgate.net |
| 5-Thioxo-2-imidazolidinone | Ethylamine, Formaldehyde, Carbon disulfide | One-pot reaction to form the thioxo-imidazolidinone ring. | |
| 3-Amino-2-thioxo-imidazolidin-4-ones | Thiosemicarbazone, Ethyl chloroacetate | Cyclization of a thiosemicarbazone precursor. | researchgate.net |
Chiral Derivatization Reagents for Enantiomeric Discrimination and Analysis
The rigid, chiral scaffold of substituted imidazolidinones makes them excellent candidates for use as chiral derivatization reagents (CDRs). These reagents are designed to react with target analytes to form diastereomers, which can then be separated and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Researchers have successfully designed and synthesized novel CDRs based on the chiral 4-imidazolidinone core specifically for the analysis of amino acids and other primary amines. nih.govresearchgate.net One such class of reagents are succinimidyl 2-(3-((benzyloxy)carbonyl)-1-alkyl-5-oxoimidazolidin-4-yl)acetates (CIMs). nih.govresearchgate.net These reagents react with the primary amine group of an analyte. The resulting diastereomeric derivatives can be effectively separated on a standard octadecylsilica (ODS) column and detected with high sensitivity by LC-MS/MS, allowing for the determination of the enantiomeric composition of the analyte. nih.govresearchgate.net
Another developed reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), has been synthesized for the analysis of chiral organic acids. nih.gov This reagent reacts with the carboxyl group of the acid, and the resulting diastereomers are separated for enantiomeric analysis. nih.gov The structural features of the imidazolidinone reagent, such as the length of a linker arm, can be tuned to optimize the chiral separation. nih.gov These specialized reagents demonstrate the utility of the imidazolidinone scaffold in creating advanced analytical tools for stereochemical studies. nih.govnih.gov
Polyfunctionalization Approaches for Complex Imidazolidinone Scaffolds
Building upon the fundamental derivatization strategies, polyfunctionalization involves combining multiple modifications to create highly complex imidazolidinone-based scaffolds. This approach is critical in the development of molecules with tailored properties for applications in medicinal chemistry and materials science.
Complex imidazolidinone derivatives can be constructed by systematically applying N-alkylation/acylation, C4/C5 substitution, and heteroatom incorporation. For example, a series of novel 2-thioxo-4-imidazolidinone derivatives were synthesized with substituents at the N1, N3, and C5 positions, leading to compounds with promising antibacterial and antifungal activities. ekb.egresearchgate.net The molecule 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide is another prime example of a polyfunctionalized scaffold, featuring N-acylation, N-alkylation, C5-substitution, and a thioxo group at C2. vulcanchem.com
Furthermore, the imidazolidinone core can serve as a starting point for the synthesis of even more complex fused-ring systems. For instance, imidazolidinone intermediates are used in the synthesis of imidazo[4,5-c]quinoline-based kinase inhibitors. acs.org The synthesis of bis-cyclic imidazolidin-4-ones represents another approach to creating larger, more complex architectures with potential applications as antibacterial agents. mdpi.com These polyfunctionalization strategies underscore the importance of the 4-ethyl-2-imidazolidinone core as a foundational building block for advanced molecular design.
Advanced Spectroscopic and Analytical Characterization of Imidazolidinone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4-Ethyl-2-imidazolidinone and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, conformation, and dynamics.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group and the imidazolidinone ring protons.
The ethyl group protons would appear as a triplet for the methyl (CH₃) group, due to coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) group, resulting from coupling to the methyl protons. The protons on the five-membered ring (C₄-H and C₅-H₂) and the two N-H protons would also produce characteristic signals. The chemical shifts (δ) are influenced by the electronic environment; for instance, protons adjacent to nitrogen atoms and the carbonyl group will be shifted downfield.
Interactive Table 1: Representative ¹H NMR Chemical Shifts for Various Imidazolidinone Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | CH₃ (tolyl) | 2.32 (s) | CDCl₃ | mdpi.com |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | CH₂ (ring precursor) | 3.43 (d, J=4.7 Hz) | CDCl₃ | mdpi.com |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | CH (ring precursor) | 4.48 (t, J=4.7 Hz) | CDCl₃ | mdpi.com |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | NH | 7.53 (br s) | CDCl₃ | mdpi.com |
| 1-Hetaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinone | CH-4'/CH-7' (benzimidazolyl) | 7.48, 7.50 (d) | DMSO-d₆ | mdpi.com |
| 3-phenylimidazolidin-4-one derivative (A3) | CH₂ (ring) | 3.66 (s) | Chloroform-d | |
| 3-phenylimidazolidin-4-one derivative (A3) | NH (ring) | 3.95 (s) | Chloroform-d | |
| 3-phenylimidazolidin-4-one derivative (A3) | CH (ring) | 6.86 (s) | Chloroform-d |
Note: 's' denotes singlet, 'd' doublet, 't' triplet, and 'br s' broad singlet. J values represent coupling constants in Hz.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom would produce a single peak. The carbonyl carbon (C=O) is typically the most downfield signal, appearing in the range of 170-220 ppm due to its sp² hybridization and the attached electronegative oxygen atom. Carbons bonded to nitrogen (C4 and C5) will also be downfield compared to simple alkanes. The signals for the ethyl group carbons would appear in the more upfield region of the spectrum. The chemical shifts are sensitive to substitution and molecular geometry. ucl.ac.uk
Analysis of related compounds provides insight into the expected chemical shifts for the imidazolidinone core. mdpi.comcopat.de Conjugation with a double bond or aromatic ring typically causes an upfield shift of 6-10 ppm for the carbonyl carbon signal. organicchemistrydata.org
Interactive Table 2: Representative ¹³C NMR Chemical Shifts for Imidazolidinone Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | CH₃ (tolyl) | 21.50 | CDCl₃ | mdpi.com |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | CH₃ (N-methyl) | 36.05 | CDCl₃ | mdpi.com |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | CH₂ (ring precursor) | 52.76 | CDCl₃ | mdpi.com |
| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea Derivative | C=O | 156.67 | CDCl₃ | mdpi.com |
| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | CH₂ (ring precursor) | 41.87 | CDCl₃ | mdpi.com |
| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | C=O | 156.12 | CDCl₃ | mdpi.com |
Solid-State NMR Techniques (e.g., ¹³C CP/MAS NMR) for Catalytic Deactivation Studies
Imidazolidinone-based catalysts can be immobilized on solid supports like silica (B1680970) for applications in heterogeneous catalysis. researchgate.net Solid-state NMR, particularly ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is essential for characterizing these supported catalysts. researchgate.net This technique provides structural information about the catalyst in its solid form. It can be used to confirm the successful grafting of the imidazolidinone moiety onto the support and to study the conformation and electronic structure of the immobilized catalyst. Furthermore, solid-state NMR is a powerful tool for investigating catalyst deactivation mechanisms. For example, ¹³C CP/MAS NMR has been used to show that some catalysts deactivate due to the formation and deposition of polymeric compounds on the catalyst surface during long-term operation. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, providing crucial information for determining the stereochemistry and conformation of molecules. In the context of imidazolidinone chemistry, NOESY is frequently used to assign the relative stereochemistry of diastereomers. nih.govmdpi.comipb.pt For example, a NOESY experiment can confirm a cis or trans relationship between substituents on the imidazolidinone ring by detecting through-space correlations between their respective protons. ipb.ptbeilstein-journals.org This technique has been vital in confirming the stereochemistry of chiral imidazolidinone catalysts and the products of asymmetric reactions they catalyze, by revealing correlations that define the spatial arrangement of atoms. nih.govresearchgate.net
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be dominated by characteristic absorption bands of the cyclic urea (B33335) structure. The most prominent peaks include:
N-H Stretching: A broad band typically appears in the region of 3170-3500 cm⁻¹, characteristic of the N-H bonds in the urea moiety. msu.edu
C=O Stretching: A very strong absorption, known as the Amide I band, is expected in the region of 1650-1750 cm⁻¹. libretexts.org The exact position of this band is sensitive to the molecular environment. For simple, non-acylated 2-imidazolidinones, this peak is often observed around 1685-1715 cm⁻¹. cdnsciencepub.comudel.edu
C-H Stretching: Absorptions corresponding to the sp³ C-H bonds of the ethyl group and the ring methylene groups would appear just below 3000 cm⁻¹. vscht.cz
N-H Bending: An Amide II band, resulting largely from N-H bending, is typically observed around 1530-1620 cm⁻¹. msu.edu
Studies on acylated imidazolidinones show that the C=O stretching frequency increases as the electron-withdrawing power of the acyl group attached to the nitrogen increases. cdnsciencepub.com This is because acylation reduces the mesomeric effect between the nitrogen lone pair and the ring carbonyl, strengthening the C=O double bond and shifting its absorption to a higher wavenumber. cdnsciencepub.com
Interactive Table 3: Characteristic IR Absorption Bands for Imidazolidinone Derivatives
| Compound/Functional Group | Vibration | Position (cm⁻¹) | Intensity | Reference |
| N-H (Urea) | N-H Stretch | 3170 - 3500 | Medium-Strong, Broad | msu.edu |
| N-H (Urea) | N-H Bend (Amide II) | 1530 - 1620 | Medium | msu.edu |
| C=O (Saturated Ketone/Urea) | C=O Stretch (Amide I) | 1715 (typical) | Strong | udel.edu |
| 1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea | N-H Stretch | 3320 | - | |
| 1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea | C=O Stretch (Urea) | 1645 | - | |
| 1,3-Diacetyl-2-imidazolidinone | C=O Stretch (Ring) | 1754 | - | cdnsciencepub.com |
| 1,3-Diacetyl-2-imidazolidinone | C=O Stretch (Acyl) | 1698 | - | cdnsciencepub.com |
| C-H (Alkyl) | C-H Stretch | 2850 - 3000 | Medium-Strong | vscht.cz |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₅H₁₀N₂O, corresponding to a monoisotopic mass of 114.079313 g/mol and an average mass of 114.148 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing imidazolidinone-containing molecules, especially in complex mixtures or when they are used as derivatives. ddtjournal.com While direct fragmentation data for this compound is not extensively published, the fragmentation patterns of related cyclic urea derivatives and more complex molecules containing the imidazolidinone ring provide significant insight. acs.orgresearchgate.net
In LC-MS/MS analysis, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation of N,N'-substituted urea derivatives is distinct and can help differentiate isomers. researchgate.net For molecules containing the imidazolidinone ring, characteristic fragmentation often involves the cleavage of the ring or loss of substituents. For instance, in the analysis of sertindole, which contains an imidazolidinone moiety, LC-MS fragmentation patterns were key to identifying and characterizing process-related impurities. beilstein-journals.orgd-nb.info Similarly, chiral derivatization reagents bearing an imidazolidinone core, used for analyzing amino acids, show unique m/z reductions in MS/MS that are characteristic of the core structure. nih.govresearchgate.net
The table below summarizes the key mass spectrometric properties for the parent compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | epa.gov |
| Average Mass | 114.148 g/mol | epa.gov |
| Monoisotopic Mass | 114.079313 g/mol | epa.gov |
| Common Adduct (ESI+) | [M+H]⁺ | mdpi.comnih.gov |
This table presents foundational mass spectrometry data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In this compound, the primary chromophore is the carbonyl group (C=O) of the cyclic urea structure. Saturated amides and related structures typically exhibit a weak absorption band in the far UV region, corresponding to an n→π* (non-bonding to anti-bonding pi orbital) electronic transition. msu.edu
For this compound, this absorption is expected to occur at a short wavelength, likely below 220 nm. This is consistent with studies of related compounds, where UV detection for HPLC analysis is often set around 210 nm. ekb.eg The ethyl group at the 4-position is a saturated alkyl substituent and does not possess π electrons, thus it does not significantly alter the position of the main absorption band of the imidazolidinone core.
When the imidazolidinone ring is part of a larger conjugated system, the absorption maxima (λmax) shift to longer wavelengths (a bathochromic or red shift), and the intensity of the absorption increases. nih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) can model the electronic transitions and help interpret the obtained UV-Vis absorbance spectra for more complex imidazolidinone derivatives. spectroscopyonline.com
The table below shows typical absorption data for the class of compounds.
| Chromophore | Electronic Transition | Typical λmax (nm) | Solvent Effects |
| Isolated C=O (in urea/amide) | n→π | 200 - 220 | Hypsochromic (blue) shift in polar solvents |
| Conjugated Imidazolidinone | π→π | > 250 | Dependent on extent of conjugation |
This table summarizes the characteristic UV-Vis absorption properties of the imidazolidinone chromophore.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the elemental composition and purity of a synthesized compound. scholarsresearchlibrary.com
For this compound, with the molecular formula C₅H₁₀N₂O, the theoretical elemental composition can be calculated precisely. epa.gov The presence and percentage of oxygen are typically determined by difference.
Table 6.5.1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 52.65% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 8.84% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 24.56% |
| Oxygen | O | 15.999 | 1 | 15.999 | 14.02% |
| Total | | | | 114.148 | 100.00% |
This table shows the calculated elemental percentages for this compound based on its molecular formula.
In practice, researchers synthesize novel imidazolidinone derivatives and report the experimentally found elemental analysis values alongside the calculated ones. mdpi.com Close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence for the proposed structure and its purity. nih.govmdpi.com
Table 6.5.2: Example of Elemental Analysis Data for a Substituted Imidazolidinone
| Compound | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] nih.govnih.govdioxol-5-yl)imidazolidin-2-one mdpi.com | C₁₆H₁₃ClN₂O₄ | Calculated | 57.76 | 3.94 | 8.42 |
This table provides a literature example of how calculated and found elemental analysis data are presented to confirm the structure of a synthesized imidazolidinone derivative. mdpi.com
Applications of 4 Ethyl 2 Imidazolidinone in Polymer Chemistry and Material Science
Role as Monomer or Intermediate in Specialty Polymer Synthesis
While direct studies on the use of 4-Ethyl-2-imidazolidinone as a primary monomer are limited, its parent compound, 2-imidazolidinone, is recognized as a valuable monomer and intermediate in the synthesis of various polymers. These polymers often possess nitrogen-containing backbones, which can impart specialized properties such as enhanced stability and reactivity.
One of the key approaches to incorporating imidazolidinone structures into polymers is through the synthesis of polymer-supported chiral auxiliaries. For instance, a non-cross-linked polystyrene (NCPS) has been successfully functionalized with a 2-imidazolidinone chiral auxiliary. beilstein-journals.org This was achieved by first preparing a soluble polymer and then linking the 2-imidazolidinone unit to it. beilstein-journals.org This method provides a pathway for creating specialty polymers with chiral properties, which are crucial in asymmetric synthesis. beilstein-journals.org It is conceivable that this compound could be similarly employed, with the ethyl group potentially influencing the stereoselectivity of the resulting polymer-supported catalyst.
The synthesis of such specialty polymers can involve the copolymerization of a functionalized imidazolidinone-derived monomer with other monomers like styrene, initiated by a radical initiator such as AIBN. beilstein-journals.org The resulting polymers are often soluble in common organic solvents like THF, CH2Cl2, and DMF. beilstein-journals.org
Table 1: Examples of Polymer Synthesis Involving Imidazolidinone Derivatives
| Polymer Type | Monomers/Intermediates | Synthesis Method | Key Feature of Resulting Polymer |
| Non-cross-linked polystyrene-supported chiral auxiliary | 2-imidazolidinone derivative, Styrene, 4-chloromethylstyrene | Radical copolymerization followed by immobilization | Provides a recyclable chiral auxiliary for asymmetric reactions. beilstein-journals.org |
| Nitrogen-containing backbone polymers | 2-Imidazolidinone (Ethyleneurea) | Various polymerization techniques | Enhanced chemical resistance, stability, and reactivity. |
Use as Cross-linking Agents in Polymer Systems
Imidazolidinone compounds have been identified as effective cross-linking agents, particularly for surface cross-linking of superabsorbent polymer particles. google.com Cross-linking is a critical process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, significantly enhancing material properties. This process can be induced by heat or photo-irradiation. google.com
The mechanism of cross-linking often involves the reaction between the functional groups on the polymer and the cross-linking agent. For polymers containing carboxyl groups, an esterification reaction can occur with the hydroxyl groups of a cross-linker. google.com In the case of this compound, the two nitrogen atoms in the ring possess reactive hydrogens that can participate in cross-linking reactions with various functional groups on polymer chains, such as isocyanates or epoxides. The ethyl group at the 4-position may introduce steric hindrance, potentially affecting the rate and extent of the cross-linking reaction compared to the unsubstituted 2-imidazolidinone.
Cross-linking can significantly alter the properties of a polymer, turning a liquid polymer into a solid or gel by restricting the movement of individual polymer chains.
Impact on Polymer Properties (e.g., mechanical strength, flexibility, durability, chemical resistance)
The introduction of cross-links using agents like this compound is expected to have a profound impact on the final properties of the polymer.
Mechanical Strength and Durability: Cross-linking generally leads to an increase in the mechanical strength and durability of polymers. By creating a network structure, the polymer chains are held together more rigidly, making the material stronger and more resistant to deformation and wear. The density of the cross-links, which could be influenced by the concentration and reactivity of this compound, would be a key factor in determining the extent of this improvement.
Flexibility: While mechanical strength increases with cross-linking, flexibility often decreases. The restricted movement of the polymer chains that leads to a stronger material also makes it less pliable. The specific structure of the cross-linker can play a role; the ethyl group on this compound might introduce a degree of internal plasticization, potentially mitigating some of the loss in flexibility compared to a more rigid cross-linker.
Chemical Resistance: Cross-linked polymers, particularly thermosets, exhibit excellent chemical resistance. specialchem.com The dense network structure makes it difficult for solvent molecules to penetrate and swell the polymer, thus preventing degradation, cracking, or softening when exposed to various chemicals. specialchem.com Polymers cross-linked with this compound would likely show enhanced resistance to a wide range of solvents and chemicals, a crucial property for applications in harsh environments. specialchem.comgoogle.com
Table 2: General Effects of Cross-linking on Polymer Properties
| Property | Effect of Cross-linking | Rationale |
| Mechanical Strength | Increases | Formation of a 3D network restricts chain movement. |
| Durability | Increases | Covalent bonds between chains enhance resistance to wear. |
| Flexibility | Decreases | Reduced mobility of polymer chains. |
| Chemical Resistance | Increases | Dense network structure hinders solvent penetration. specialchem.com |
Influence on Polymer Biodegradability through Specific Chemical Structural Modification
The modification of polymer structures with cross-linking agents can significantly influence their biodegradability. Research on cellulose (B213188) fabric modified with 1,3-dimethyl-4,5-dihydroxyethylene urea (B33335), an imidazolidinone derivative, has shown that the introduction of cross-links substantially decreases the biodegradability of the cellulose macromolecules. researchgate.net
The cross-linking process is believed to strengthen the amorphous regions of the polymer and increase its hydrophobicity. researchgate.net These changes can hinder the access of microbial enzymes, such as cellulases, to the polymer backbone, thereby preventing hydrolysis and subsequent biodegradation. researchgate.net The formation of new intermolecular bonds between the cross-linker and the polymer chains effectively blocks the sites for enzymatic attack. researchgate.net
Therefore, it can be inferred that the use of this compound as a cross-linking agent in biodegradable polymers like cellulose or polyesters would likely reduce their rate of biodegradation. This effect could be strategically utilized to control the lifespan of biodegradable materials in specific applications.
Application in the Creation of Advanced Nanocomposites
While there is no direct evidence of this compound being used in the synthesis of advanced nanocomposites, related compounds have found applications in this area. For example, a mixture of 1,3-dimethyl-2-imidazolidinone (B1670677) and lithium chloride has been used as a solvent system for the synthesis of cellulose nanoparticles. mdpi.com This indicates the potential for imidazolidinone derivatives to be involved in the processing and creation of nanostructured materials.
Nanocomposites are materials where nanoparticles are dispersed within a polymer matrix, often leading to dramatically improved properties. scielo.br The imidazolidinone ring, with its polar nature and hydrogen bonding capabilities, could potentially act as a compatibilizer or surface modifier for nanoparticles, improving their dispersion within a polymer matrix. The ethyl group in this compound might further enhance its interaction with certain types of nanoparticles or polymer matrices.
The synthesis of polymer nanocomposites can be achieved through various methods, including in situ polymerization, where the monomer is polymerized in the presence of the nanoparticles. preprints.org In such a scenario, if this compound were used as a co-monomer or an intermediate, it could be incorporated into the polymer matrix surrounding the nanoparticles.
Conclusion and Future Research Perspectives
Summary of Current Research Paradigms and Progress
Research surrounding the 2-imidazolidinone core structure is extensive and highlights its significance as a versatile scaffold in both synthetic and medicinal chemistry. While specific studies focusing exclusively on 4-Ethyl-2-imidazolidinone are not widely documented in publicly available literature, the existing research on related analogues provides a strong foundation for understanding its potential properties and applications.
The primary research paradigm for 2-imidazolidinones revolves around their use as chiral auxiliaries in asymmetric synthesis. chim.itwikipedia.org These compounds are instrumental in controlling the stereochemical outcome of reactions to produce enantiomerically pure products, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgresearchgate.net The substituents on the imidazolidinone ring, such as an ethyl group at the 4-position, can create a specific steric environment that directs the approach of incoming reagents, thus inducing high levels of diastereoselectivity in alkylation, aldol (B89426), and Mannich-type reactions. chim.itresearchgate.net The development of polymer-supported 2-imidazolidinone auxiliaries has also been a focus, aiming to simplify catalyst recovery and reuse, thereby enhancing the cost-effectiveness and sustainability of synthetic processes. chim.itbeilstein-journals.org
Another significant area of research is the role of the 2-imidazolidinone motif as a key structural component in biologically active compounds . maynoothuniversity.ie Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications. For instance, various substituted imidazolidinones have shown potential as anticancer, antibacterial, and antifungal agents. scite.ainajah.edumdpi.comresearchgate.net The core structure serves as a robust framework for the spatial orientation of pharmacophoric groups, enabling interaction with biological targets such as enzymes and receptors. najah.edu Recent studies have explored imidazolidinone derivatives as selective COX-2 inhibitors for anti-inflammatory applications and as agents that can induce apoptosis in cancer cells. najah.edumdpi.comresearchgate.net The discovery of a potent and selective 5-HT1A/B/D receptor antagonist containing a 2-imidazolidinone moiety underscores the scaffold's importance in developing treatments for central nervous system disorders. nih.gov
The synthesis of the 2-imidazolidinone ring is a well-established field, with numerous methods available for its construction. These typically involve the cyclization of 1,2-diamines with a carbonyl source. nih.govmdpi.com Catalytic methods, including the use of cerium dioxide catalysts for the reaction of ethylenediamine (B42938) carbamate, represent a move towards more sustainable and efficient synthetic routes. kaimosi.com The synthesis of novel substituted imidazolidinones, such as 4-(het)arylimidazoldin-2-ones, has been achieved through acid-catalyzed reactions, demonstrating the adaptability of these synthetic strategies to create a diverse library of compounds for further investigation. nih.gov
While direct research on this compound is limited, its existence is noted in chemical databases, and the formation of a related metabolite, N1-ethyl-2-methyl-N3-(2,6-dimethylphenyl)-4-imidazolidinone, has been observed in vivo. epa.govepa.govacs.org This suggests that the 4-ethyl substitution is a chemically feasible and potentially relevant modification of the imidazolidinone core.
Identification of Promising Avenues for Future Investigation in this compound Chemistry
Based on the established research paradigms for the broader class of 2-imidazolidinones, several promising avenues for future investigation into the specific chemistry of this compound can be identified. These research directions aim to elucidate the unique properties conferred by the 4-ethyl substituent and to explore its potential applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethyl-2-imidazolidinone, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of urea derivatives with ethylamine or alkylation of 2-imidazolidinone precursors. Key steps include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Control : Maintain temperatures between 80–120°C to balance reaction speed and byproduct formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures for high purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- Spectroscopy : FT-IR for carbonyl (C=O) stretch identification (~1700 cm⁻¹) and ¹H/¹³C NMR to confirm ethyl group integration and imidazolidinone ring structure .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Elemental Analysis : Validate empirical formula (C₅H₁₀N₂O) with <1% deviation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Neutralize with dilute acetic acid before incineration to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Systematic Testing : Use a Hansen Solubility Parameter (HSP) approach to compare experimental solubility in polar aprotic solvents (e.g., DMF, DMSO) against calculated HSP values .
- Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic inconsistencies.
- Validation : Cross-reference results with computational models (COSMO-RS) to predict solvent interactions .
Q. What strategies are effective for synthesizing enantiomerically pure this compound derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective alkylation .
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers .
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during cyclization .
Q. How can the environmental impact of this compound be assessed in compliance with OECD guidelines?
- Methodological Answer :
- Degradation Studies : Conduct OECD 301B (Ready Biodegradability) tests to measure half-life in aqueous systems .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Bioaccumulation Modeling : Apply QSAR models to predict logP values and assess bioaccumulation potential .
Q. What advanced techniques are suitable for analyzing this compound’s role in polymer stabilization?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles (N₂ atmosphere, 10°C/min) to evaluate stabilization efficiency .
- Rheological Studies : Use shear rate sweeps (e.g., 0.1–100 s⁻¹) to assess viscosity modulation in polymer matrices .
- Spectroscopic Mapping : FT-IR imaging to track hydrogen bonding interactions between the compound and polymer chains .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Variable Selection : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups) while keeping the imidazolidinone core constant .
- High-Throughput Screening : Use 96-well plates for parallel synthesis and biological testing (e.g., antimicrobial assays).
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (Hammett σ, logP) with activity .
Q. What statistical approaches are recommended for resolving discrepancies in kinetic data for this compound reactions?
- Methodological Answer :
- Error Analysis : Calculate standard deviations across triplicate runs and use Grubbs’ test to identify outliers .
- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to compare activation energies under varying conditions .
- Sensitivity Analysis : Use Monte Carlo simulations to assess parameter uncertainty in rate constants .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
